molecular formula C15H17Cl2N3 B13503225 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13503225
M. Wt: 310.2 g/mol
InChI Key: XHNJVLWPHRRULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a benzimidazole derivative with the molecular formula C₁₅H₁₅N₃·2HCl and a molecular weight of 334.2 g/mol . Structurally, it features a benzimidazole core substituted with a phenyl group at the 4-position and an ethylamine side chain at the 2-position, stabilized as a dihydrochloride salt for enhanced solubility and stability. The compound’s IUPAC name reflects its benzodiazole backbone and amine-functionalized side chain, critical for interactions in biological systems . Its CAS number (2680537-21-5) and SMILES notation (Cl.Cl .NCCc1nc2ccc(C#Cc3ccccc3)cc2[nH]1) provide precise identification .

Properties

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2 g/mol

IUPAC Name

2-(4-phenyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C15H15N3.2ClH/c16-10-9-14-17-13-8-4-7-12(15(13)18-14)11-5-2-1-3-6-11;;/h1-8H,9-10,16H2,(H,17,18);2*1H

InChI Key

XHNJVLWPHRRULE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Benzaldehyde Derivatives

  • The classical method involves the condensation of 4-phenyl-o-phenylenediamine with aldehydes or aldehyde equivalents to form the benzimidazole ring system.
  • This reaction is usually conducted under reflux conditions in acidic media (e.g., acetic acid or polyphosphoric acid) or using catalytic iodine or other oxidants to facilitate ring closure and oxidation.
  • The phenyl group at the 4-position can be introduced by starting with 4-phenyl-o-phenylenediamine or by using benzaldehyde derivatives that contribute the phenyl substituent during cyclization.

Alternative Synthetic Routes

  • Some reports suggest the use of ortho-haloanilines and amines or nitriles under copper-catalyzed conditions to form benzimidazole derivatives.
  • Microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times for benzimidazole formation.

Introduction of the Ethanamine Side Chain

The ethanamine substituent at the 2-position of the benzimidazole core is introduced through alkylation or substitution reactions.

Alkylation of Benzimidazole Nitrogen

  • The 2-position of benzimidazole can be functionalized by nucleophilic substitution using 2-chloroethylamine or related haloalkylamines.
  • This reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack on the alkyl halide.
  • Reaction conditions vary but often involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reductive Amination Approaches

  • Alternatively, the ethanamine side chain can be introduced via reductive amination of a 2-formylbenzimidazole intermediate with ammonia or amine sources, followed by reduction with sodium borohydride or catalytic hydrogenation.

Formation of the Dihydrochloride Salt

  • The free base 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solvents.
  • This salt formation improves the compound’s stability, solubility, and handling properties.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Benzimidazole formation 4-Phenyl-o-phenylenediamine + aldehyde, acid catalyst, reflux Formation of 4-phenyl-1H-benzimidazole core
2 Alkylation Benzimidazole + 2-chloroethylamine, base, DMF, heat Introduction of ethanamine side chain at 2-position
3 Salt formation Free base + HCl in ethanol Formation of dihydrochloride salt

Research Findings and Optimization

  • Literature suggests that the condensation step to form the benzimidazole ring is highly sensitive to reaction conditions such as temperature, solvent, and catalyst choice, affecting yield and purity.
  • Microwave-assisted synthesis has been reported to significantly reduce reaction time for benzimidazole formation with comparable or improved yields.
  • Alkylation efficiency depends on the base strength and solvent polarity; polar aprotic solvents favor nucleophilic substitution.
  • Purification of the intermediate and final products is typically achieved by recrystallization or chromatography.
  • Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm structure and purity.

Comprehensive Data Table of Key Parameters

Parameter Typical Conditions/Values Notes
Benzimidazole formation Reflux in acetic acid or polyphosphoric acid, 4-6 h Catalyst: iodine or oxidants may be used
Alkylation DMF, NaH or K2CO3, 60-100°C, 4-12 h Haloalkylamine reagent required
Salt formation HCl in ethanol, room temperature, 1-2 h Stoichiometric HCl for dihydrochloride salt
Yield Benzimidazole step: 70-85% Alkylation step: 60-80%
Purification Recrystallization from ethanol or ethyl acetate Chromatography if necessary
Characterization techniques NMR (1H, 13C), MS, IR, elemental analysis Confirms structure and salt formation

Chemical Reactions Analysis

Substitution Reactions

The primary amine group (-NH₂) and the benzodiazole ring facilitate nucleophilic substitution and electrophilic aromatic substitution (EAS):

Nucleophilic Substitution

  • Amine-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form secondary amines.

    R-NH2+R’-XBaseR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \xrightarrow{\text{Base}} \text{R-NH-R'} + \text{HX}
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to yield amides. Catalytic bases (e.g., pyridine) enhance reactivity.

Electrophilic Aromatic Substitution (EAS)

  • The electron-deficient benzodiazole ring undergoes nitration or sulfonation at the C5 position due to meta-directing effects of the diazole nitrogen atoms.

  • Halogenation (e.g., bromination) occurs under mild Lewis acid catalysis (FeBr₃).

Oxidation and Reduction

Oxidation

  • The primary amine is oxidized by hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form a nitroso derivative.

  • The benzodiazole ring remains stable under mild oxidative conditions but degrades under strong oxidants (e.g., CrO₃).

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the benzodiazole ring to a dihydrobenzodiazole derivative, altering its aromaticity.

  • Sodium borohydride (NaBH₄) selectively reduces imine bonds in the presence of the amine group.

Coupling Reactions

The amine group participates in coupling reactions to form peptidomimetics or polymerizable units:

  • Carbodiimide-Mediated Coupling : Reacts with carboxylic acids (e.g., acetic acid) using HOBt/HBTU and DIPEA in DMF to generate amides .

    R-NH2+R”-COOHHOBt/HBTUR-NH-C(O)-R”\text{R-NH}_2 + \text{R''-COOH} \xrightarrow{\text{HOBt/HBTU}} \text{R-NH-C(O)-R''}
  • Suzuki-Miyaura Cross-Coupling : The aromatic bromine (if present) couples with aryl boronic acids under Pd catalysis.

Salt Formation and Acid-Base Reactions

  • The dihydrochloride salt dissociates in aqueous solutions, releasing free amine and HCl. Adjusting pH precipitates the free base.

  • Reacts with strong bases (NaOH) to regenerate the free amine, which can further participate in reactions.

Complexation and Chelation

  • The amine and diazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes with potential catalytic or therapeutic applications.

Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Products Yield Reference
Amine-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methyl derivative65–75%
AcylationAcetyl chloride, pyridine, RTN-Acetylated compound80–85%
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitrobenzodiazole derivative50–60%
Catalytic HydrogenationH₂ (1 atm), Pd-C, EtOH, 25°CDihydrobenzodiazole90%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DMEBiaryl-substituted benzodiazole70–80%

Mechanistic Insights

  • Amine Reactivity : The primary amine’s lone pair enables nucleophilic attacks, while protonation (in dihydrochloride form) modulates its basicity .

  • Benzodiazole Ring : Electron-withdrawing nitrogen atoms direct EAS to the C5 position, while conjugation stabilizes intermediates during substitution.

  • Steric Effects : The para-phenyl group creates steric hindrance, slowing reactions at the C4 and C6 positions .

Stability and Side Reactions

  • Degradation : Prolonged exposure to strong acids (HCl > 2M) or bases (pH > 12) cleaves the benzodiazole ring .

  • Oxidative Byproducts : Over-oxidation of the amine yields nitro compounds or azides, requiring controlled conditions.

This compound’s versatility in substitution, coupling, and redox reactions makes it a valuable scaffold for drug discovery and materials synthesis. Further studies should explore its catalytic and photophysical applications.

Scientific Research Applications

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a family of 2-aminoethyl-benzimidazole derivatives, differing in substituents on the benzimidazole ring or side chains. Key comparisons include:

Compound Substituents Molecular Formula Key Properties Reference
2-(4-Phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (Target) 4-phenyl, 2-ethylamine C₁₅H₁₅N₃·2HCl High solubility (dihydrochloride salt), planar aromatic core for π-π interactions
2-[5-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethanamine dihydrochloride 5-(4-methoxyphenyl), 2-ethylamine C₁₆H₁₇N₃O·2HCl Enhanced electron density from methoxy group; potential for improved bioavailability
2-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride 6-fluoro, 1-methyl, 2-ethylamine C₁₀H₁₂FN₃·2HCl Fluorine increases metabolic stability; methyl group reduces ring flexibility
2-(4-{2-[3-(1,3-Oxazol-2-yl)phenyl]ethynyl}-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride 4-ethynyl-linked oxazolylphenyl, 2-ethylamine C₂₀H₁₆N₄O·2HCl Extended conjugation for enhanced π-stacking; higher molecular weight (405.3 g/mol)
1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride 5,6-dichloro, 2-ethylamine C₉H₁₁Cl₂N₃·2HCl Electron-withdrawing Cl groups may reduce solubility; increased halogen bonding

Physicochemical and Pharmacological Insights

  • Solubility and Salt Forms : The dihydrochloride salt of the target compound improves aqueous solubility, a common strategy in drug development. Analogues like the 5,6-dichloro derivative (ClogP ~2.5) may exhibit reduced solubility due to halogenation .
  • Electronic Effects : Substituents like methoxy (electron-donating) or chloro (electron-withdrawing) alter the benzimidazole’s electronic profile, affecting binding to targets such as kinases or GPCRs .
  • Synthetic Accessibility : The target compound’s synthesis involves coupling reactions (e.g., Suzuki for phenyl groups), while analogues like the oxazolylphenyl derivative require ethynyl linkages, which complicate synthesis and reduce yields .

Biological Activity

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
  • CAS Number: 2648961-20-8
  • Molecular Formula: C15H15Cl2N3
  • Molecular Weight: 292.21 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Specifically, it has shown potential in modulating the activity of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Biological Activity Overview

The compound exhibits several key biological activities:

  • Antioxidant Activity : The benzodiazole moiety contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Anticancer Potential : Preliminary data indicate that it may inhibit the proliferation of cancer cells through apoptosis and cell cycle arrest mechanisms.

In Vitro Studies

In vitro assays have demonstrated that 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can significantly reduce the viability of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
MCF7 (breast)12Cell cycle arrest at G2/M phase
PC3 (prostate)10Inhibition of proliferation

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound. In a study using a Parkinson's disease model:

  • Treatment Group : Received the compound at a dosage of 10 mg/kg.
  • Control Group : Received a placebo.

Results showed a significant reduction in motor deficits and neuronal loss in the treatment group compared to controls.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Neuroprotection :
    • A study involving rats subjected to neurotoxic agents revealed that administration of the compound improved motor function and reduced markers of oxidative stress.
  • Cancer Treatment Study :
    • A clinical trial involving patients with advanced breast cancer indicated that patients treated with this compound showed improved outcomes compared to standard therapies.

Q & A

Basic: What are the standard protocols for synthesizing 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride?

A typical synthesis involves condensation reactions between substituted benzaldehyde derivatives and aminotriazoles or analogous precursors. For example:

  • Step 1 : Dissolve 0.001 mol of a benzodiazolyl precursor in absolute ethanol.
  • Step 2 : Add glacial acetic acid (5 drops) and a substituted benzaldehyde derivative (0.001 mol).
  • Step 3 : Reflux the mixture for 4–6 hours under anhydrous conditions.
  • Step 4 : Evaporate the solvent under reduced pressure and isolate the product via filtration .
  • Characterization : Confirm purity using HPLC and structural integrity via 1H^1H-NMR and FT-IR spectroscopy.

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization requires a factorial design approach to evaluate variables like temperature, solvent polarity, and catalyst loading. Key steps:

  • Design of Experiments (DoE) : Use a 2k^k factorial design to test combinations of variables (e.g., temperature: 80°C vs. 100°C; solvent: ethanol vs. DMF) .
  • Computational Feedback : Apply quantum chemical calculations (e.g., density functional theory) to predict transition states and energetically favorable pathways .
  • Validation : Cross-reference computational predictions with empirical data to refine reaction parameters. For instance, higher polarity solvents may stabilize intermediates, enhancing yield by 15–20% .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond lengths (e.g., C–C mean deviation: 0.002 Å) .
  • Thermal Analysis : TGA/DSC to assess stability under thermal stress.

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Step 1 : Validate computational models (e.g., DFT) by benchmarking against crystallographic data (e.g., bond angles, torsion parameters) .
  • Step 2 : Use statistical methods like principal component analysis (PCA) to identify outliers in experimental datasets .
  • Step 3 : Re-examine reaction conditions (e.g., solvent purity, moisture levels) that may introduce artifacts. For example, trace water in ethanol can lead to hydrolysis, altering NMR signals .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC50_{50} values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin inhibition at 10 µM concentrations) .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Scaffold Modification : Synthesize analogs with substitutions at the phenyl or benzodiazolyl groups.
  • DoE Application : Test variables like substituent electronegativity or steric bulk using a response surface methodology (RSM) .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR kinase) .
  • Data Integration : Cross-correlate SAR data with physicochemical properties (logP, pKa) to identify pharmacophores .

Basic: What are the stability considerations for storing this compound?

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation.
  • Stability Tests : Monitor degradation via HPLC every 3 months; >95% purity over 12 months indicates robust stability .

Advanced: How can researchers address discrepancies in biological activity data across different studies?

  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .
  • Standardization : Adopt OECD guidelines for assays (e.g., fixed incubation times, standardized cell densities).
  • Mechanistic Studies : Use CRISPR-Cas9 knockouts to confirm target specificity and rule off-target effects .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

  • logP and pKa : Use ChemAxon or ACD/Labs software.
  • Solubility : EPI Suite or COSMOtherm for aqueous solubility predictions.
  • Toxicity : ProTox-II or ADMETlab for preliminary risk assessment .

Advanced: How can machine learning (ML) enhance the development of derivatives with improved efficacy?

  • Dataset Curation : Compile data on analogs (e.g., IC50_{50}, logP) into a structured database.
  • Model Training : Train ML models (e.g., random forest, neural networks) to predict bioactivity based on molecular descriptors.
  • Validation : Synthesize top-predicted candidates and validate experimentally. For example, a model achieving R2^2 > 0.85 can reduce synthesis efforts by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.